Hydrophobic Alkyl Spacer Versus Hydrophilic PEG: LogP and Solubility Differentiation
8-Azido-1-octanol exhibits a calculated LogP of 1.97, indicating substantial hydrophobicity [1]. In contrast, Azido-PEG6-alcohol demonstrates markedly different solubility behavior with water solubility ≥44.2 mg/mL, DMSO solubility ≥41.3 mg/mL, and ethanol solubility ≥17.6 mg/mL . The PEG linker's 29-atom hydrophilic chain directly contrasts with the 8-carbon alkyl chain of 8-azido-1-octanol . This difference in hydrophobicity dictates whether a conjugate partitions into aqueous biological media or associates with hydrophobic compartments such as lipid bilayers or polymer matrices.
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility |
|---|---|
| Target Compound Data | LogP = 1.97 (calculated) |
| Comparator Or Baseline | Azido-PEG6-alcohol: water solubility ≥44.2 mg/mL, DMSO ≥41.3 mg/mL, ethanol ≥17.6 mg/mL |
| Quantified Difference | Qualitative class difference: alkyl azide (hydrophobic) vs PEG azide (hydrophilic); LogP 1.97 indicates ~93-fold higher octanol/water partitioning than LogP 0 |
| Conditions | Calculated LogP from molecular structure (Chem-space); solubility measured at standard laboratory conditions |
Why This Matters
This determines suitability for hydrophobic surface modification and membrane-interacting applications versus aqueous bioconjugation protocols.
- [1] Chem-space. 8-azidooctan-1-ol (CSSB00010395630) Properties: LogP = 1.97. 2025. View Source
